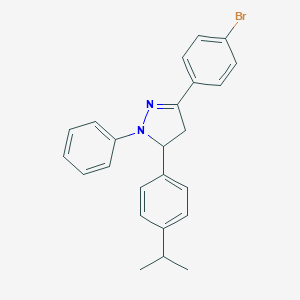
3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of bromophenyl, isopropylphenyl, and phenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromoacetophenone, 4-isopropylacetophenone, and phenylhydrazine under acidic or basic conditions to form the desired pyrazole compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-bromodiphenyl ether: A compound with a similar bromophenyl group but different overall structure.
4-bromophenyl 4-bromobenzoate: Another bromophenyl-containing compound with distinct chemical properties.
Uniqueness
3-(4-BROMOPHENYL)-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE is unique due to its specific combination of bromophenyl, isopropylphenyl, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C24H23BrN2 |
|---|---|
Molecular Weight |
419.4g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H23BrN2/c1-17(2)18-8-10-20(11-9-18)24-16-23(19-12-14-21(25)15-13-19)26-27(24)22-6-4-3-5-7-22/h3-15,17,24H,16H2,1-2H3 |
InChI Key |
VPMMLGJASFVTBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















